2-methoxy-4,5-dihydro-1H-imidazole

Vue d'ensemble

Description

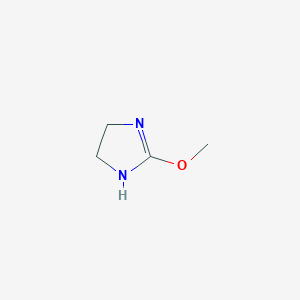

2-Methoxy-4,5-dihydro-1H-imidazole (C₄H₈N₂O) is a heterocyclic compound featuring a five-membered dihydroimidazole ring with a methoxy (-OCH₃) substituent at position 2. Its partially saturated imidazole ring confers unique conformational flexibility compared to fully aromatic imidazoles. This compound is notably employed in biochemical applications, particularly as a derivatization reagent in mass spectrometry (MS) to enhance peptide detection by modifying lysine residues .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure . They are key components in a variety of functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which may in turn affect their biological activity .

Activité Biologique

2-Methoxy-4,5-dihydro-1H-imidazole (MDHI) is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its imidazole ring structure, which is known for its role in various biological processes. The compound can exist in different isotopic forms, such as the deuterated version (MDHI-d4), which has been utilized in various studies for tracking metabolic pathways and understanding drug interactions .

Anticancer Properties

Recent studies have highlighted the potential of MDHI and its derivatives in cancer therapy. Research has demonstrated that compounds containing the imidazole core exhibit antiproliferative effects against various cancer cell lines. For instance, hybrid compounds synthesized from MDHI have shown promising results in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest .

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| MDHI Derivative A | Breast Cancer | Induces apoptosis via mitochondrial pathway |

| MDHI Derivative B | Colon Cancer | Inhibits cell proliferation and induces G1 phase arrest |

Neuroprotective Effects

MDHI has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels could further contribute to its therapeutic potential in treating mood disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of MDHI have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. This suggests that MDHI could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Case Studies

-

In Vivo Study on Rheumatoid Arthritis

- Objective : To evaluate the efficacy of an MDHI derivative (R004) as a selective inhibitor of PAR-2 receptors.

- Methodology : Wistar rats were administered R004, and various parameters were assessed, including joint swelling and inflammatory markers.

- Results : Significant reduction in edema was observed compared to control groups, indicating strong anti-inflammatory activity .

-

Antiproliferative Activity Assessment

- Objective : To assess the anticancer effects of a novel MDHI hybrid compound.

- Methodology : The compound was tested against several cancer cell lines using MTT assays.

- Results : The hybrid compound exhibited IC50 values in the low micromolar range across multiple cancer types, demonstrating potent anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

- Cellular Signaling Modulation : MDHI interacts with various cellular signaling pathways that regulate apoptosis and cell proliferation.

- Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), protecting cells from oxidative damage.

- Cytokine Inhibition : MDHI has been shown to downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Applications De Recherche Scientifique

Biochemical Applications

1.1. Proteomics and Peptide Mapping

MDHI serves as a lysine-specific derivatization agent in proteomic studies. By enhancing the ionization of lysine-terminated tryptic fragments, it increases the overall sequence coverage obtained during peptide mapping experiments. This capability allows researchers to quantify and identify differentially labeled states of peptides, which is crucial for understanding protein function and interactions in biological systems .

1.2. Drug Development

The compound has been utilized in drug development as a stable isotope-labeled compound. Deuterium-labeled versions of MDHI are particularly valuable for studying pharmacokinetics and metabolic profiles of drugs. The incorporation of stable isotopes can help trace the distribution and metabolism of pharmaceuticals in biological systems, providing insights into their efficacy and safety profiles .

Industrial Applications

2.1. Manufacturing Processes

MDHI is also employed in various industrial applications, including the production of plastics, coatings, textiles, and electronics. Its chemical properties make it suitable for use as an intermediate in synthesizing more complex compounds used in these industries .

Case Studies

3.1. Enhancing Peptide Mapping Techniques

A study demonstrated that using MDHI significantly improved the detection sensitivity of lysine-containing peptides in mass spectrometry analysis. The derivatization allowed for better resolution and quantification of peptide mixtures, thereby facilitating more accurate protein characterization .

3.2. Pharmacokinetic Studies

Research involving deuterated MDHI highlighted its role in evaluating the pharmacokinetics of new drug candidates. By tracking the deuterium-labeled compounds through metabolic pathways, scientists were able to assess how modifications to drug structures influenced their absorption and elimination rates .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Proteomics | Lysine-specific derivatization agent | Increased sequence coverage and quantification |

| Drug Development | Stable isotope labeling | Enhanced pharmacokinetic profiling |

| Industrial Manufacturing | Intermediate for plastics and coatings | Versatile applications across multiple sectors |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-methoxy-4,5-dihydro-1H-imidazole?

- Methodological Answer : A base-promoted cyclization of amidines with ketones under transition-metal-free conditions is effective. This approach avoids heavy-metal catalysts, enabling scalable synthesis with yields >70% in mild conditions (80°C, 12–24 hours). Alternative routes include nickel-catalyzed cyclization of nitriles, followed by proto-demetallation and dehydrative cyclization, which tolerates functional groups like aryl halides . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : NMR reveals distinct signals for the methoxy group (~δ 3.3 ppm) and dihydroimidazole protons (δ 4.1–4.5 ppm). NMR confirms the methoxy carbon at ~δ 55 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 129.1) and fragmentation patterns.

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for confirming tautomeric forms .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer :

- Proteomics : Used to derivatize lysine residues in peptides, enhancing ionization efficiency in MALDI-TOF/MS and simplifying MS/MS spectra by generating dominant y-ion series .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu), forming complexes studied via DFT for redox properties .

Advanced Research Questions

Q. How can computational methods model the reaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d,p) basis sets calculates transition states and thermodynamics. For example, the Gibbs free energy of tautomerization (4,5-dihydro vs. 1,5-dihydro forms) is ~2.4 kcal/mol, favoring the former. Solvent effects are modeled using the PCM approach .

Q. What strategies resolve contradictions in reactivity data for derivatives of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 25°C vs. 80°C) shifts product distribution between tautomers.

- Isotopic Labeling : Deuterated analogs (e.g., 2-methoxy-d) track proton transfer steps via -NMR or MS isotopic patterns .

- Cross-Validation : Compare experimental results (HPLC purity) with computational predictions (DFT) to identify discrepancies in regioselectivity .

Q. How does the methoxy group influence the electronic properties of 4,5-dihydro-1H-imidazole derivatives?

- Methodological Answer : The methoxy group acts as an electron donor, stabilizing the imidazole ring via resonance. Hammett substituent constants (σ= -0.27) predict enhanced nucleophilicity at N3. This is confirmed by increased reaction rates with electrophiles (e.g., methyl iodide) compared to non-substituted analogs .

Q. What novel pharmacological applications exist for this compound derivatives?

- Methodological Answer :

- α-Adrenoreceptor Agonists : Derivatives like 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole (xylometazoline) show high binding affinity (K < 5 nM) in PET imaging studies for neurological disorders .

- Antimicrobial Agents : Structure-activity relationship (SAR) studies reveal enhanced activity when the methoxy group is para-substituted on aromatic rings .

Q. How can isotopic labeling with this compound improve quantitative proteomics?

Comparaison Avec Des Composés Similaires

Functional Group Variations in Dihydroimidazoles

2-Hydrazinyl-4,5-Dihydro-1H-Imidazole Hydrochloride (C₃H₉ClN₄)

- Substituent : Hydrazinyl (-NHNH₂) group at position 2.

- Properties : Higher polarity due to the hydrazine moiety, enhancing solubility in polar solvents.

- Applications : Used as a synthetic intermediate for antimicrobial and anticancer agents .

- Comparison : The hydrazinyl group enables nucleophilic reactivity, contrasting with the methoxy group’s electron-donating effects.

2-(Methylthio)-4,5-Dihydro-1H-Imidazole Hydroiodide (C₄H₈N₂S·HI)

- Substituent : Methylthio (-SCH₃) group at position 2.

- Properties : Sulfur’s electron-withdrawing character increases acidity of the NH group.

- Applications : Exhibits antimicrobial and anticancer activity via enzyme inhibition .

- Comparison : The methylthio group enhances hydrophobic interactions in biological systems, unlike the methoxy group’s hydrogen-bonding capability.

2-(Difluoromethyl)-5-Methyl-1H-Imidazole (C₅H₆F₂N₂)

- Substituent : Difluoromethyl (-CF₂H) group at position 2.

- Properties : Fluorination increases lipophilicity and metabolic stability.

- Applications : Explored in drug design for kinase inhibition .

- Comparison : Fluorinated analogs prioritize bioavailability, whereas the methoxy derivative focuses on MS-based analytical applications.

Structural Modifications in the Imidazole Core

1-Benzyl-2-Methyl-4,5-Dihydro-1H-Imidazole (C₁₁H₁₄N₂)

- Modifications : Benzyl and methyl groups at positions 1 and 2.

- Properties : Enhanced hydrophobicity improves membrane permeability.

- Applications : Studied for receptor modulation in neurological disorders .

- Comparison : Bulky benzyl groups sterically hinder reactions, unlike the smaller methoxy substituent.

4,5-Dimethyl-1,3-Dihydro-2H-Imidazol-2-One (C₅H₈N₂O)

- Modifications : Methyl groups at positions 4 and 5; ketone at position 2.

- Properties : The carbonyl group stabilizes the ring but reduces basicity.

- Applications : Used in polymer chemistry and catalysis .

Physicochemical Properties

| Property | 2-Methoxy Derivative | 2-Hydrazinyl Analog | 2-(Methylthio) Analog |

|---|---|---|---|

| Molecular Weight | 100.12 g/mol | 136.58 g/mol | 248.09 g/mol |

| LogP | 0.45 | -0.82 | 1.12 |

| Solubility (Water) | High | Moderate | Low |

| Hydrogen Bond Donors | 1 | 3 | 1 |

Key Research Findings

- Mass Spectrometry : 2-Methoxy-4,5-dihydro-1H-imidazole increases peptide signal intensity by 2–3× in MS, with simplified y-ion series in MS/MS .

- Antimicrobial Activity : Hydrazinyl and methylthio analogs show IC₅₀ values <10 µM against Staphylococcus aureus .

- Drug Design : Fluorinated and benzyl-substituted derivatives exhibit improved pharmacokinetic profiles compared to methoxy variants .

Méthodes De Préparation

Synthesis Methodologies

One-Step Synthesis via O-Methylation of 4,5-Dihydro-1H-Imidazole-2-Thiol

The most efficient route involves O-methylation of 4,5-dihydro-1H-imidazole-2-thiol using methyl iodide (CH₃I) under basic conditions .

Procedure :

-

Dissolve 4,5-dihydro-1H-imidazole-2-thiol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.5 eq) as a base and methyl iodide (1.2 eq).

-

Stir at 60°C for 12 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

-

Reaction Mechanism : Nucleophilic displacement of the thiol group by methoxide.

Advantages :

Cyclization of O-Methylisourea Derivatives

A one-step synthesis from O-methylisourea and ethylenediamine derivatives achieves MeO-DHIM in high yield .

Procedure :

-

React O-methylisourea sulfate (1.0 eq) with 1,2-diaminoethane (1.1 eq) in methanol.

-

Reflux at 80°C for 6 hours.

-

Concentrate under reduced pressure and recrystallize from ethanol/water (3:1 v/v).

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the diamine on the electrophilic carbon of O-methylisourea, followed by cyclodehydration .

Nickel-Catalyzed Chloromethylation and Subsequent Methoxylation

Adapted from macrocyclic synthesis patents, this method uses nickel catalysis for regioselective functionalization .

Procedure :

-

React 4,5-dihydro-1H-imidazole (1.0 eq) with chloromethyl methyl ether (MOMCl, 1.5 eq) in the presence of NiCl₂ (10 mol%).

-

Stir in tetrahydrofuran (THF) at 50°C for 8 hours.

-

Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via distillation.

Key Data :

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| O-Methylation | 85 | 98 | 60 | High scalability |

| O-Methylisourea | 82 | 97 | 80 | One-step protocol |

| Ni-Catalyzed | 70 | 95 | 50 | Regioselective functionalization |

Trade-offs :

-

O-Methylation : Requires thiourea precursors but offers superior yield.

-

O-Methylisourea : Avoids toxic methyl iodide but uses less stable intermediates.

-

Ni-Catalyzed : Enables late-stage functionalization but involves transition metals.

Industrial Production Considerations

Scalable synthesis requires optimizing:

Propriétés

IUPAC Name |

2-methoxy-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJULPBMTEMGRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314333 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-54-9 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.